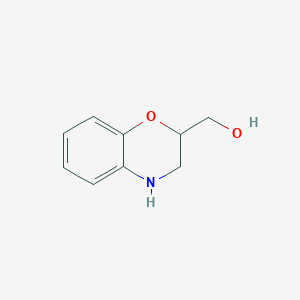

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

描述

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is a heterocyclic compound that features a benzoxazine ring fused with a methanol group. This compound is part of the benzoxazine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and high-yielding alternative .

Industrial Production Methods

Industrial production of benzoxazines often employs high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is advantageous due to its efficiency and environmental friendliness, as it reduces the need for solvents and minimizes waste .

化学反应分析

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the benzoxazine ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo-derivatives, while substitution reactions can produce a wide range of functionalized benzoxazines .

科学研究应用

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol has several applications in scientific research:

作用机制

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in the position of the nitrogen atom within the ring.

Benzimidazole-tethered benzoxazines: These compounds combine the benzoxazine ring with a benzimidazole moiety, enhancing their biological activity.

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

生物活性

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and receptor antagonistic activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzoxazine ring structure, which is known for its potential therapeutic applications. The synthesis of this compound typically involves the condensation of appropriate phenolic and amine precursors under controlled conditions to yield the desired product. Various derivatives have been synthesized to enhance biological activity through structural modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,4-dihydro-2H-1,4-benzoxazin derivatives. For instance, a series of compounds were evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14f | PC-3 | 7.84 |

| 14f | MDA-MB-231 | 16.2 |

| 14f | MIA PaCa-2 | 12.5 |

The compound 14f exhibited significant anticancer activity, suggesting that modifications on the benzoxazine scaffold can lead to enhanced potency against specific cancer types .

Receptor Antagonism

The compound has also been investigated for its antagonistic effects on serotonin receptors, particularly the serotonin-3 (5-HT3) receptor. A study synthesized a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives and assessed their binding affinity and antagonistic activity:

| Compound | Ki (nM) | Activity Description |

|---|---|---|

| 9a | 0.019 | High affinity for 5-HT3 receptors |

| 9b | 0.045 | Moderate receptor antagonism |

| 9c | 0.070 | Lower receptor affinity |

The compound with the highest affinity (Ki = 0.019 nM) demonstrated long-lasting antagonistic effects in vivo . This suggests that structural modifications can significantly influence receptor binding and biological outcomes.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that its anticancer activity may involve:

- Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels that supply nutrients to tumors.

- Modulation of Receptor Activity : By binding to serotonin receptors, it may influence neurotransmitter systems involved in cancer progression and pain modulation.

Case Studies

Several case studies have documented the efficacy of benzoxazine derivatives in preclinical models:

- Study on Cancer Cell Lines : A comprehensive evaluation demonstrated that various benzoxazine derivatives significantly reduced cell viability in breast and prostate cancer models.

- Animal Models : In vivo studies indicated that certain derivatives could reduce tumor growth in xenograft models, supporting their potential as therapeutic agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions involving phenol derivatives, amines, and aldehydes. For example, a Mannich-type reaction using phenol, aniline, and formaldehyde under acidic or basic catalysis can yield the benzoxazine core . Key factors include:

- Catalyst selection : Acidic conditions (e.g., HCl) favor imine formation, while basic conditions (e.g., NaOH) may improve cyclization.

- Solvent and temperature : Ethanol or toluene under reflux (80–110°C) typically achieves yields of 60–70%.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the methanol derivative .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the benzoxazine scaffold and methanol substituent. Key signals include:

- H: δ 3.8–4.2 ppm (methylene protons adjacent to oxygen), δ 1.5–2.5 ppm (protons on the dihydro ring) .

- C: δ 60–70 ppm (C-O in the oxazine ring), δ 70–80 ppm (methanol carbon) .

Q. How can HPLC be optimized for purity analysis of this compound?

- Column : Reverse-phase C18 (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/water (70:30 to 90:10) with 0.1% trifluoroacetic acid to enhance peak resolution.

- Detection : UV at 254 nm for aromatic moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzoxazine derivatives?

Discrepancies may arise from assay conditions or substituent effects. Methodological approaches include:

- Dose-response standardization : Use a common cell line (e.g., HeLa or RAW 264.7) and measure IC values under controlled conditions (pH, temperature).

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methyl groups) at the 6- or 7-position of the benzoxazine ring and compare anti-inflammatory activity via COX-2 inhibition assays .

Q. How can researchers address discrepancies in NMR spectral data across solvents?

Solvent-induced shifts or tautomerism can alter NMR profiles. Solutions include:

- Deuterated solvent consistency : Use CDCl or DMSO-d for all comparative studies.

- Variable-temperature NMR : Monitor dynamic processes (e.g., ring flipping) by acquiring spectra at 25°C and 60°C .

- X-ray crystallography : Definitive structural confirmation (e.g., CCDC deposition codes from ) .

Q. What catalytic systems improve the efficiency of benzoxazine ring functionalization?

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the 3-position (yields: 50–80%) .

- Oxidation : MnO or TEMPO/NaOCl selectively oxidizes the methanol group to a ketone for further derivatization .

Q. Methodological Notes

属性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDDVYQKGVCTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383723 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82756-74-9 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。